molecular formula C23H22ClN3O4S2 B2588527 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-73-9

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2588527
CAS No.: 851780-73-9
M. Wt: 504.02
InChI Key: OJYCQHBWAHHTCG-UHFFFAOYSA-N
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Description

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzenesulfonyl group, and a methanesulfonamide group. Its molecular formula is C22H20ClN3O4S2, and it has a molecular weight of 489.9949 g/mol .

Preparation Methods

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylhydrazine to form an intermediate, which then undergoes cyclization to produce the pyrazole ring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Biological Activity

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Known for its role in various biological activities.
  • Chlorobenzenesulfonyl moiety : Contributes to the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that it may inhibit certain signaling pathways associated with cancer proliferation, particularly through modulation of the Wnt/β-catenin pathway.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a potent inhibitor of β-catenin, a protein involved in cell proliferation and differentiation.
  • Cell Cycle Regulation : It potentially influences cell cycle progression by affecting key regulatory proteins.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Below are summarized findings from various studies:

StudyFindingsIC50 Values
Study 1Inhibits SW480 and HCT116 cancer cell proliferationSW480: 2 μM; HCT116: 0.12 μM
Study 2Shows higher metabolic stability than reference compounds-
Study 3Reduces expression of Ki67, a marker for cell proliferation-

Case Studies

  • Cancer Therapeutics :
    • A study demonstrated that this compound significantly inhibited the growth of colorectal cancer cells in vitro and in vivo. The compound was found to reduce tumor size in xenograft models while altering the expression of cancer-related genes (e.g., Ki67) .
  • Metabolic Stability :
    • Comparative studies indicated that this compound displayed superior metabolic stability compared to other sulfonamide derivatives, suggesting its potential for prolonged therapeutic action .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with similar compounds is essential.

Compound NameStructure TypeBiological Activity
SitagliptinPyrazoleAnti-diabetic
Compound 25SulfonamideCancer inhibitor

The unique combination of functional groups in this compound distinguishes it from other compounds, enhancing its potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYCQHBWAHHTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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